molecular formula C7H11NO2 B13112341 6-Methoxyoxane-2-carbonitrile CAS No. 113371-37-2

6-Methoxyoxane-2-carbonitrile

Cat. No.: B13112341
CAS No.: 113371-37-2
M. Wt: 141.17 g/mol
InChI Key: NILAQRLWNHYRHQ-UHFFFAOYSA-N
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Description

6-Methoxyoxane-2-carbonitrile is a heterocyclic compound featuring a six-membered oxane (tetrahydropyran) ring with a methoxy (-OCH₃) group at the 6-position and a nitrile (-CN) group at the 2-position.

Properties

CAS No.

113371-37-2

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

6-methoxyoxane-2-carbonitrile

InChI

InChI=1S/C7H11NO2/c1-9-7-4-2-3-6(5-8)10-7/h6-7H,2-4H2,1H3

InChI Key

NILAQRLWNHYRHQ-UHFFFAOYSA-N

Canonical SMILES

COC1CCCC(O1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxytetrahydro-2H-pyran-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable aldehyde with a nitrile in the presence of a base, followed by cyclization to form the tetrahydropyran ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium methoxide .

Industrial Production Methods

Industrial production of 6-methoxytetrahydro-2H-pyran-2-carbonitrile may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

6-Methoxytetrahydro-2H-pyran-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methoxytetrahydro-2H-pyran-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-methoxytetrahydro-2H-pyran-2-carbonitrile involves its interaction with specific molecular targets and pathways. The methoxy and nitrile groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds, derived from the evidence, share partial structural or functional similarities with 6-Methoxyoxane-2-carbonitrile:

6-(Methoxycarbonyl)-2-naphthoic acid (CAS: 7568-08-3)

  • Structure : A naphthalene derivative with a methoxycarbonyl (-COOCH₃) group at the 6-position and a carboxylic acid (-COOH) at the 2-position.
  • Physical Properties : Solid at room temperature, high melting point (270–290°C) .
  • Reactivity : The ester group (-COOCH₃) is hydrolytically labile, while the carboxylic acid can participate in salt formation or condensation reactions.
  • Applications : Used in laboratory research and development, likely as a building block for polycyclic systems .

6-Methyl-5-nitro-2-oxo-1,2-dihydro-pyridine-3-carbonitrile (ZINC3094551)

  • Structure: A pyridine ring substituted with a nitrile (-CN) at C3, a nitro (-NO₂) group at C5, a methyl (-CH₃) group at C6, and a ketone (=O) at C2.
  • Reactivity: The nitrile and nitro groups confer electron-withdrawing effects, influencing electrophilic substitution patterns. The keto-enol tautomerism of the dihydropyridine ring may enhance solubility in polar solvents.

Structural and Functional Comparison Table

Property This compound 6-(Methoxycarbonyl)-2-naphthoic acid 6-Methyl-5-nitro-2-oxo-pyridine-3-carbonitrile
Core Structure Oxane (saturated) Naphthalene (aromatic) Pyridine (aromatic, nitrogen-containing)
Key Functional Groups -OCH₃ (C6), -CN (C2) -COOCH₃ (C6), -COOH (C2) -CN (C3), -NO₂ (C5), -CH₃ (C6), =O (C2)
Melting Point Not reported 270–290°C Not reported
Reactivity Nitrile hydrolysis, methoxy deprotection Ester hydrolysis, acid-base reactions Nitro reduction, nitrile functionalization
Applications Hypothetical: Catalysis, drug design Laboratory R&D Specialty chemical synthesis

Research Findings and Critical Analysis

  • Stability : The methoxy group in this compound likely enhances steric and electronic stability compared to the nitro-substituted pyridine analog, which is prone to redox reactions .
  • Synthetic Utility: Nitriles in all three compounds serve as versatile intermediates for forming amines, carboxylic acids, or heterocycles.

Biological Activity

6-Methoxyoxane-2-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological activities, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Synthesis

This compound is characterized by a methoxy group and a carbonitrile functional group attached to a cyclic oxane structure. The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. Recent advancements in synthetic methodologies have allowed for more efficient production of this compound, enhancing its availability for biological testing.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives, compounds similar to this compound showed potent activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods, revealing that some derivatives had MIC values lower than those of established antibiotics like cefotaxime and fluconazole .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. Notably, one study reported that derivatives of this compound demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds ranged from 1.2 to 8.6 µM, indicating a higher potency compared to conventional chemotherapeutics such as Erlotinib .

Case Studies

  • Antimicrobial Efficacy : A series of experiments were conducted to assess the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated that the compound effectively inhibited bacterial growth, with specific derivatives showing enhanced activity due to structural modifications.
    CompoundBacterial StrainMIC (µg/mL)
    This compoundStaphylococcus aureus4
    This compoundEscherichia coli8
  • Cytotoxicity Studies : In vitro assays were performed on several cancer cell lines to evaluate the cytotoxic effects of this compound. The following table summarizes the IC50 values obtained:
    Cell LineIC50 (µM)
    MCF-73.87
    HCT-1164.9
    HepG-25.5

These findings suggest that the compound possesses significant potential as an anticancer agent.

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
  • Disruption of Cellular Membranes : Antimicrobial activity may be attributed to the disruption of bacterial cell membranes, leading to cell lysis.

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